molecular formula C29H23ClN2O3 B11503658 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl)-N-(naphthalen-1-yl)acetamide

2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11503658
M. Wt: 483.0 g/mol
InChI Key: JOTQJMDMMBTGAG-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a diverse set of applications. Its structure combines an indole ring, a naphthalene moiety, and an acetamide group.
  • The indole ring is a common structural motif found in various natural products, pharmaceuticals, and functional materials.
  • The naphthalene group contributes aromaticity and rigidity to the overall structure.
  • The acetamide functional group contains an amide bond (C=O-NH₂) and plays a crucial role in biological interactions.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include protein kinases, receptors, or DNA-binding proteins.
    • Pathways involved may include signal transduction, apoptosis, or cell cycle regulation.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights

    Properties

    Molecular Formula

    C29H23ClN2O3

    Molecular Weight

    483.0 g/mol

    IUPAC Name

    2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-naphthalen-1-ylacetamide

    InChI

    InChI=1S/C29H23ClN2O3/c1-18-24(17-28(33)31-26-9-5-7-19-6-3-4-8-23(19)26)25-16-22(35-2)14-15-27(25)32(18)29(34)20-10-12-21(30)13-11-20/h3-16H,17H2,1-2H3,(H,31,33)

    InChI Key

    JOTQJMDMMBTGAG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=CC5=CC=CC=C54

    Origin of Product

    United States

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